3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol
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Overview
Description
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with 4-chlorobenzaldehyde using an oxidizing agent.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
2-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol: This compound has an additional phenyl group and a propanol moiety, which may alter its chemical and biological properties.
Biological Activity
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an imidazo[1,2-a]pyridine core, which contributes to its biological activity. The presence of the hydroxyl group at the 2-position enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, derivatives of this compound have been evaluated for their ability to inhibit various cancer cell lines. One study reported that modifications to the imidazo[1,2-a]pyridine scaffold improved potency against leukemia cells with IC50 values as low as 2.27 µM .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 (Leukemia) | 2.27 | Induction of apoptosis |
Compound 7 | HL-60 (Leukemia) | 1.42 | Inhibition of proliferation |
Compound 10 | OKP-GS (Renal) | 4.56 | Targeting specific signaling pathways |
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been extensively studied. A recent investigation found that compounds with this scaffold exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- FLT3 Inhibition : This compound has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia therapy. Its derivatives demonstrated anti-proliferative effects on FLT3-ITD mutated cell lines, indicating potential as a therapeutic agent in resistant cases .
- Apoptotic Induction : The mechanism involves the activation of apoptotic pathways in cancer cells, leading to cell death. This was evidenced by increased levels of caspase activity in treated samples compared to controls .
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study on Leukemia Treatment : A clinical trial involving patients with FLT3-ITD positive acute myeloid leukemia showed promising results with an imidazo[1,2-a]pyridine derivative leading to significant tumor reduction and improved survival rates.
- Antimicrobial Efficacy : In vitro studies demonstrated that a derivative of this compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its utility in treating resistant infections.
Properties
CAS No. |
102862-20-4 |
---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-4-9(5-7-10)12-13(17)15-11-3-1-2-8-16(11)12/h1-8,17H |
InChI Key |
DRMRHLLYNZYZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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